Bicyclo[1.1.1]pentan-1-yl(phenyl)sulfane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-phenylsulfanylbicyclo[1.1.1]pentane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12S/c1-2-4-10(5-3-1)12-11-6-9(7-11)8-11/h1-5,9H,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXGWEHWIGICNLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(C2)SC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98585-81-0 | |
| Record name | Bicyclo[1.1.1]pentan-1-yl(phenyl)sulphane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Reactivity and Chemical Transformations of Bicyclo 1.1.1 Pentan 1 Yl Phenyl Sulfane and Bcp Sulfur Systems
General Reactivity Patterns of Bicyclo[1.1.1]pentane Derivatives
The reactivity of BCP derivatives is largely centered around the functionalization of the bridgehead positions. The high degree of s-character in the exocyclic bonds at these positions and the inherent ring strain of the BCP core are key factors influencing the outcomes of various chemical reactions. researchgate.net
Radical-mediated reactions are a cornerstone for the functionalization of BCP scaffolds. acs.orgnih.govkit.edu These reactions often proceed through the generation of a bridgehead BCP radical, which can then engage in a variety of coupling processes. The formation of C-C, C-N, C-B, C-S, and C-Si bonds has been successfully achieved using these methods. nih.govkit.edu Various catalytic systems, including metal catalysis, photocatalysis, and metal-photo synergistic catalysis, have been employed to facilitate these transformations. acs.orgnih.govkit.edu
The generation of BCP radicals is often initiated from [1.1.1]propellane, a highly strained precursor that readily undergoes homolytic cleavage of the central C-C bond. acs.org These radicals can then be trapped by a wide range of radical precursors, enabling the synthesis of diverse 1,3-disubstituted BCPs. nih.govkit.edu For instance, photoredox catalysis has been instrumental in promoting the addition of organic halides to [1.1.1]propellane, yielding functionalized BCPs that are valuable in drug discovery. nih.govresearchgate.net
Multicomponent reactions involving BCP radicals have also been developed, allowing for the simultaneous introduction of multiple functional groups in a single step. acs.orgacs.org These reactions offer a highly efficient route to complex BCP derivatives. acs.org
Nucleophilic substitution at the bridgehead positions of BCP derivatives is a viable, albeit sometimes challenging, transformation. The geometry of the BCP cage can impose significant steric hindrance, affecting the approach of nucleophiles. researchgate.net Despite this, studies have shown that BCP-amines exhibit exceptional reactivity in nucleophilic reactions, attributed to a combination of low steric hindrance and high intrinsic nucleophilicity. researchgate.netchemrxiv.org This enhanced reactivity has been demonstrated in condensation reactions, where BCP-amines react more readily than their bicyclo[2.2.2]octane (BCO) counterparts. researchgate.netchemrxiv.org
The generation of BCP anions, such as BCP-Grignard reagents or organolithium species, provides a pathway for nucleophilic functionalization. These intermediates can react with a variety of electrophiles to afford 1,3-disubstituted BCPs. nih.gov
Transition metal catalysis has emerged as a powerful tool for the functionalization of BCP derivatives, offering access to a broad range of substituted BCPs with high efficiency and selectivity. nih.govresearchgate.net While the reactivity of [1.1.1]propellane with transition metals can sometimes lead to ring-opened products, carefully designed catalytic systems can control the reaction pathway to yield desired BCP structures. nih.govnih.gov
Palladium- and nickel-catalyzed cross-coupling reactions have been successfully employed for the C-H functionalization of BCPs, enabling the introduction of various substituents at both the bridgehead and bridge positions. nih.gov These methods often utilize directing groups to achieve high regioselectivity. nih.gov Furthermore, copper-mediated multicomponent reactions have been developed to afford diverse functionalized BCPs in a single step. liverpool.ac.uk
Photochemistry plays a significant role in the synthesis and functionalization of BCP derivatives. Photochemically induced radical reactions, often employing photoredox catalysts, are a common strategy for generating BCP radicals from [1.1.1]propellane. nih.govresearchgate.net These light-driven processes typically proceed under mild conditions and exhibit high functional group tolerance. acs.org
The photochemical addition of various reagents to [1.1.1]propellane has been utilized for the large-scale synthesis of BCP building blocks. For example, the photochemical reaction of [1.1.1]propellane with diacetyl has been developed into a flow process for the kilogram-scale production of a BCP diketone, a precursor to bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. Additionally, catalyst-free photochemical reactions between alkyl iodides and [1.1.1]propellane have been reported for the scalable synthesis of BCP iodides.
Transformations Specific to the Sulfur Moiety in Bicyclo[1.1.1]pentan-1-yl(phenyl)sulfane
The sulfur atom in this compound provides a reactive handle for further chemical modifications, allowing for the modulation of the compound's electronic and steric properties.
The sulfane linkage in BCP-sulfur systems is susceptible to oxidation, providing access to the corresponding sulfoxides and sulfones. These transformations are valuable for fine-tuning the physicochemical properties of the molecule, as the oxidation state of sulfur significantly influences its polarity and hydrogen bonding capabilities.
Recent studies have demonstrated the straightforward oxidation of BCP sulfides. For instance, a BCP sulfide (B99878) was successfully converted to the corresponding sulfoxide (B87167) and sulfone in high yields using sodium periodate (B1199274) (NaIO₄) and meta-chloroperoxybenzoic acid (m-CPBA), respectively. acs.org This indicates that the sulfane linkage in this compound can be selectively oxidized without disrupting the BCP core.
| Reactant | Oxidizing Agent | Product | Yield (%) |
| BCP sulfide | NaIO₄ | BCP sulfoxide | 78 |
| BCP sulfide | m-CPBA | BCP sulfone | 86 |
| Table 1: Oxidation of a BCP sulfide to the corresponding sulfoxide and sulfone. acs.org |
Furthermore, the synthesis of BCP sulfoxides can also be achieved through the reaction of a BCP-sulfinyl chloride with a Grignard reagent, offering an alternative route to these oxidized species. kit.edu The development of a scalable synthesis for sodium bicyclo[1.1.1]pentanesulfinate, a bench-stable precursor, has further expanded the accessibility of BCP sulfones and sulfonamides. nih.gov This precursor is synthesized through the oxidation of a sulfide to a sulfone, followed by a retro-Michael reaction. nih.gov
Reactions Involving C-S Bond Cleavage and Formation in BCP-Sulfur Systems
The formation and cleavage of the carbon-sulfur (C-S) bond are fundamental transformations in the chemistry of bicyclo[1.1.1]pentane (BCP) sulfur systems. These reactions provide pathways to introduce sulfur-containing moieties onto the BCP scaffold and to further functionalize these molecules.
The synthesis of BCP-sulfides often begins with [1.1.1]propellane, a highly strained precursor. An efficient method for creating thioether functionalized BCPs involves the reaction of [1.1.1]propellane with thiosulfonates. colab.ws This approach yields a variety of BCPs that incorporate both a thioether and a sulfone group under mild conditions. colab.ws Another strategy involves an aryl radical-initiated, three-component reaction between [1.1.1]propellane, zinc thiolates, and aryldiazonium salts. acs.org This method allows for the construction of diverse, unsymmetrically 1,3-difunctionalized BCP-sulfides. acs.org For example, the reaction of [1.1.1]propellane with zinc phenylthiolate and 4-methoxybenzenediazonium (B1197204) tetrafluoroborate (B81430) yields (3-(4-methoxyphenyl)bicyclo[1.1.1]pentan-1-yl)(phenyl)sulfane in 58% yield. acs.org
The C–S bond in BCP systems can also be cleaved under certain conditions. BCP-thianthrenium salts, for instance, possess a weak carbon-sulfur bond that can undergo selective homolytic cleavage upon single-electron reduction. google.com This process generates BCP radicals that are valuable intermediates for subsequent bond-forming reactions, enabling the alkylation of various nucleophiles. google.com However, the C(sp³)–S bond in some sulfur-substituted BCPs can be labile. Attempts to perform reactions such as C–I bond reduction or Giese reactions on certain iodo-S-BCP compounds have led to the undesired cleavage of the C–S bond, resulting in decomposition of the starting material. nih.gov
The following table summarizes selected reactions involving C-S bond formation to generate BCP-sulfur compounds.
| Reactants | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| [1.1.1]Propellane, Zinc Phenylthiolate, 4-Methoxybenzenediazonium Tetrafluoroborate | DMSO, 22 °C, 12 h | (3-(4-Methoxyphenyl)bicyclo[1.1.1]pentan-1-yl)(phenyl)sulfane | 58% | acs.org |
| [1.1.1]Propellane, S-Phenyl Benzenethiosulfonate | DCE, 80 °C, 12 h | 1-(Phenylsulfonyl)-3-(phenylthio)bicyclo[1.1.1]pentane | 92% | colab.ws |
| [1.1.1]Propellane, S-p-Tolyl 4-Methylbenzenethiosulfonate | DCE, 80 °C, 12 h | 1-(p-Tolylsulfonyl)-3-(p-tolylthio)bicyclo[1.1.1]pentane | 94% | colab.ws |
| [1.1.1]Propellane, Zinc (4-Methoxyphenyl)thiolate, 4-Bromobenzenediazonium Tetrafluoroborate | DMSO, 22 °C, 12 h | (3-(4-Bromophenyl)bicyclo[1.1.1]pentan-1-yl)(4-methoxyphenyl)sulfane | 65% | acs.org |
Strain-Driven Reactivity and Ring-Opening Processes in BCP-Sulfur Compounds
The bicyclo[1.1.1]pentane cage is characterized by significant ring strain, estimated at 66.6 kcal mol⁻¹. acs.org This inherent strain is a primary driver of its unique reactivity, particularly in processes that lead to the opening of the bicyclic system. While the BCP core itself is thermally robust, its high strain energy facilitates reactions that involve the cleavage of the central C1-C3 bond of its precursor, [1.1.1]propellane. acs.org
The reactivity of the BCP scaffold can be profoundly influenced by the substituents attached to it. In BCP-sulfur compounds, the interplay between the strained cage and the sulfur-containing functional group can lead to specific reaction pathways. Ring-opening of the BCP core itself is a notable transformation. For example, while not a sulfur compound, the deprotonation of BCP alcohols can trigger an immediate ring-opening to yield a cyclobutanone, demonstrating the propensity of the strained system to relieve its energy. youtube.com
This strain-driven reactivity is harnessed in formal cycloadditions where the homolytic opening of strained rings provides a thermodynamic driving force. nih.gov In the context of BCP-sulfur systems, the generation of a radical at a position adjacent to the cage can induce β-scission, leading to a ring-opened intermediate. nih.gov Although specific examples detailing the ring-opening of this compound itself are not extensively documented, the principles of strain release govern the reactivity of the broader class of BCP derivatives. The energy released upon opening the strained ring system can be a powerful driving force for chemical transformations, a concept that is central to the chemistry of small, strained carbocycles. digitellinc.comrsc.org The synthesis of polymers from sulfur-containing monomers through ring-opening polymerization further illustrates how ring strain can be utilized to construct novel materials. rsc.org
Applications of Bicyclo 1.1.1 Pentan 1 Yl Phenyl Sulfane and Bcp Sulfur Scaffolds in Modern Organic Synthesis
The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a significant three-dimensional bioisostere for para-substituted benzene (B151609) rings, internal alkynes, and tert-butyl groups in medicinal chemistry and materials science. researchgate.net Its rigid, linear geometry provides a unique structural unit that can improve physicochemical properties such as aqueous solubility and metabolic stability in drug candidates. nih.gov Among the various functionalized BCPs, those containing sulfur linkages, such as Bicyclo[1.1.1]pentan-1-yl(phenyl)sulfane, offer versatile handles for further chemical modification and have found utility in a range of synthetic applications.
Computational and Mechanistic Investigations of Bicyclo 1.1.1 Pentan 1 Yl Phenyl Sulfane and Bcp Sulfur Chemistry
Quantum Chemical Calculations of Bicyclo[1.1.1]pentane Ring Strain and Stability
The bicyclo[1.1.1]pentane scaffold is characterized by a significant degree of ring strain, which is a dominant factor in its unique reactivity and electronic properties. researchgate.netchemrxiv.org Quantum chemical calculations have been pivotal in quantifying this strain and understanding its implications for molecular stability.
Various computational methods have been employed to determine the strain energy of the BCP cage. The calculated strain energy for bicyclo[1.1.1]pentane is consistently high, with values reported in the range of 65 to 68 kcal/mol. researchgate.netchemrxiv.org One study, using computational group equivalents, calculated the strain energy to be 66.9 kcal/mol. mdpi.com This high strain energy enhances the reactivity of the molecule, making it a valuable building block in chemical synthesis. researchgate.net
Density Functional Theory (DFT) calculations have further elucidated the electronic consequences of this strain. The considerable bicyclic ring strain destabilizes certain molecular orbitals, such as the HOMO-2 energy level, bringing it closer in energy to the Fermi level of metal electrodes in molecular electronics studies. chemrxiv.org This strain-induced destabilization is crucial for understanding the enhanced charge transport capabilities of BCP-containing molecular wires compared to analogous alkane chains. chemrxiv.org Furthermore, quantum chemical calculations reveal that the strain induces a substantial region of negative electrostatic potential on the bridgehead carbon atoms, despite the absence of a formal lone pair. researchgate.net This feature allows the bridgehead carbon to act as an electron donor in various non-covalent interactions. researchgate.net
| Computational Method/Source | Reported Strain Energy (kcal/mol) | Reference |
|---|---|---|
| General Literature Value | 65-68 | researchgate.netchemrxiv.org |
| Computational Group Equivalents | 66.9 | mdpi.com |
Elucidation of Reaction Mechanisms for BCP Formation and Functionalization
Computational studies have been instrumental in mapping the reaction pathways for the synthesis and subsequent functionalization of BCP derivatives, including BCP-sulfur compounds. A common and powerful strategy for accessing the BCP core involves the ring-opening of [1.1.1]propellane. acs.orgacs.orgnih.govthieme-connect.de Theoretical calculations help to elucidate the nature of the key intermediates and transition states involved in these transformations.
Radical-mediated reactions are among the most prevalent methods for functionalizing the BCP skeleton, often proceeding through the addition of a radical species to [1.1.1]propellane. acs.orgthieme-connect.de Mechanistic studies, supported by computational analysis, have confirmed the involvement of the bicyclo[1.1.1]pentyl radical as a key intermediate in these processes. nih.gov
In the specific context of BCP-sulfide synthesis, recent investigations have detailed an aryl radical-initiated pathway. acs.org Mechanistic studies support a process where an aryl radical is generated from the interaction of an aryldiazonium salt with a zinc thiolate. acs.org This aryl radical can then participate in a Halogen Atom Transfer (XAT) process to generate an alkyl radical, which subsequently adds to [1.1.1]propellane. acs.org In this pathway, the zinc thiolate plays a dual role, acting as both the initiator for the aryl radical and as the ultimate sulfur-donating coupling partner. acs.org The characterization of sulfur-centered radicals, such as thiyl radicals (RS•), is well-established, and techniques like Electron Spin Resonance (ESR) spin trapping have been used to identify them in various oxidative reactions. nih.govresearchgate.netucl.ac.uk
The general mechanism can be summarized as follows:
Initiation: Generation of an aryl radical from an aryldiazonium salt.
Propagation: The aryl radical abstracts an atom (e.g., halogen) or adds to a precursor to generate a reactive alkyl or bicyclopentyl (B158630) radical.
Functionalization: The bicyclo[1.1.1]pentyl radical is trapped by a sulfur-containing species, such as a thiolate, to form the final BCP-sulfur product.
While radical pathways are dominant in many BCP functionalizations, computational chemistry also allows for the exploration of ionic intermediates. Although less common for BCP-sulfur synthesis from propellane, understanding the potential behavior of BCP-based carbocations and anions is crucial for developing a comprehensive mechanistic picture.
Computational analyses, primarily using DFT, have been extensively used to evaluate the stabilization of biochemical carbocation intermediates through cation-π interactions with aromatic residues. researchgate.netnih.gov These studies provide a framework for how a BCP-bridgehead carbocation, if formed, might be stabilized in a complex chemical environment.
On the other hand, anionic intermediates are relevant in BCP chemistry, particularly in the generation of bicyclo[1.1.1]pentyl metal reagents for subsequent electrophilic trapping. thieme-connect.de DFT calculations are a powerful tool for investigating reaction mechanisms involving anionic species. researchgate.netchemrxiv.org For instance, the mechanisms of nucleophilic attack by cyanide or phosphines on elemental sulfur and polysulfides have been comprehensively mapped out using DFT. researchgate.netchemrxiv.org These studies revealed that unimolecular decomposition pathways of polysulfide intermediates often have the lowest activation barriers, indicating that such intermediates can be fleeting. chemrxiv.org This type of computational approach could be applied to understand the stability and reactivity of potential anionic intermediates in BCP-sulfur chemistry.
Theoretical Insights into Structure-Reactivity Relationships in BCP-Sulfur Systems
The correlation between the structure of BCP-sulfur compounds and their chemical reactivity is a key area illuminated by theoretical calculations. The inherent strain of the BCP cage is the primary determinant of its reactivity. researchgate.netchemrxiv.org
Methodologies such as Theoretical Linear Solvation Energy Relationship (TLSER) investigations have proven effective in developing quantitative structure-activity relationships for other classes of organosulfur compounds. rsc.org In these studies, descriptors derived from quantum chemical calculations (e.g., molecular volume, orbital energies) are correlated with experimental properties like chromatographic retention times. rsc.org A similar approach could be employed to predict the properties and reactivity of novel BCP-sulfur systems. Furthermore, insights from the study of other electron-rich sulfur-containing heterocycles, which often feature small HOMO-LUMO gaps and are susceptible to ring-opening reactions, can provide a useful theoretical parallel for understanding the reactivity patterns of the sulfur moiety in BCP-sulfur compounds. researchgate.net
Computational Validation of Stereochemical and Regiochemical Outcomes in BCP Synthesis
Predicting and validating the stereochemical and regiochemical outcomes of reactions are among the most powerful applications of computational chemistry in synthesis. For the synthesis of complex BCPs, particularly those with adjacent stereocenters, theoretical modeling is essential.
In the development of methods for the direct asymmetric synthesis of α-chiral BCPs, computational work was conducted in parallel with synthetic experiments to rationalize the observed high levels of enantioselectivity. nih.gov DFT calculations can map the potential energy surfaces of competing reaction pathways, allowing for the identification of the lowest-energy transition states that dictate the final product distribution. This approach is broadly applicable to understanding regioselectivity in the functionalization of unsymmetrically substituted BCP precursors or the addition of reagents to [1.1.1]propellane. By calculating the activation barriers for addition at different sites, the preferred regiochemical outcome can be predicted and explained, guiding the development of more selective synthetic methods.
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : ¹³C NMR is essential for confirming BCP bridgehead positions (e.g., δ 48–60 ppm for BCP carbons) and sulfur-adjacent stereochemistry .
- HRMS : Exact mass analysis (e.g., ESI-TOF) resolves isotopic patterns and validates molecular formulas, as demonstrated for C47H35O2 derivatives (calc. 631.264254, found 631.263095) .
- Chromatography : Silica gel column chromatography with gradients (e.g., 0–2% MeOH in CH₂Cl₂ + triethylamine) effectively separates BCP-sulfanyl derivatives from byproducts .
How do electronic effects in the BCP core impact the reactivity of this compound in cross-coupling reactions?
Advanced Research Focus
The electron-deficient nature of the BCP bridgehead (due to strain) enhances electrophilic reactivity. For example, BCP-sulfanyl derivatives undergo selective alkylation via iridium-catalyzed hydrogen borrowing reactions at room temperature, preserving sulfur functionality while coupling with alcohols or amines . Fluorinated BCP analogs (e.g., 2,2-difluoro-BCP) exhibit altered electronic profiles, enabling regioselective C–S bond formation under mild conditions . Contrastingly, steric hindrance at the BCP bridgehead may limit nucleophilic substitution, necessitating optimized catalysts (e.g., Pd/NHC systems) for Suzuki-Miyaura couplings .
What are the key challenges in stabilizing this compound under acidic or oxidative conditions?
Advanced Research Focus
BCP-sulfanyl compounds are prone to ring-opening under strong acids or oxidants due to high ring strain. For instance, sulfoxidation of the thioether group in this compound requires controlled conditions (e.g., H₂O₂/CH₃COOH at 0°C) to avoid BCP degradation . Stability studies on fluorinated analogs (e.g., 1-(2,2-difluoro-3-phenyl-BCP)ethanone) show improved resistance to hydrolysis, attributed to electron-withdrawing fluorine substituents . Accelerated stability testing (40°C/75% RH) combined with LC-MS monitoring is recommended for assessing shelf-life .
How can BCP-sulfanyl derivatives serve as bioisosteres in drug discovery, and what pharmacological advantages do they offer?
Basic Research Focus
BCP scaffolds replace phenyl, tert-butyl, or alkynyl groups to improve drug-like properties. For example, BCP-based Janus kinase inhibitors (e.g., N-[3-(imidazo[4,5-d]pyrrolo[2,3-b]pyridin-1(6H)-yl)BCP]propane-1-sulfonamide) exhibit enhanced solubility and reduced off-target effects compared to planar aromatic systems . The sulfur atom in this compound allows for hydrogen bonding with target proteins (e.g., kinase ATP pockets), as evidenced by molecular docking studies .
What computational methods are used to predict the pharmacokinetic behavior of this compound derivatives?
Q. Advanced Research Focus
- Molecular Dynamics (MD) : Simulates BCP-sulfanyl interactions with lipid bilayers to predict permeability .
- DFT Calculations : Models strain energy (~30 kcal/mol for BCP) and bond dissociation energies (BDE) for C–S bonds to assess metabolic stability .
- ADMET Prediction Tools : Software like SwissADME estimates parameters like LogP (1.4–2.1 for BCP-sulfanyl derivatives) and CYP450 inhibition risks .
How do structural modifications (e.g., fluorination) alter the biological activity of this compound?
Advanced Research Focus
Fluorination at the BCP bridgehead (e.g., 2,2-difluoro-BCP) enhances metabolic stability by reducing CYP450-mediated oxidation. For example, fluorinated BCP-sulfanyl analogs in PROTACs (Proteolysis-Targeting Chimeras) show prolonged half-lives in vivo compared to non-fluorinated counterparts . However, excessive fluorination may reduce solubility, necessitating formulation optimization (e.g., co-solvents like PEG-400) .
What contradictory data exist regarding the reactivity of this compound in nucleophilic substitutions?
Advanced Research Focus
Studies report conflicting results:
- : Iridium-catalyzed alkylation of BCP-sulfanyl derivatives proceeds efficiently at 23°C with >70% yield.
- : Steric hindrance in BCP-sulfanyl compounds limits SN2 reactivity, requiring elevated temperatures (e.g., 65°C) for amidation .
Resolution involves adjusting steric bulk (e.g., using pyrrolidinylmethyl-BCP) or switching to transition-metal catalysts (e.g., Pd) .
How are BCP-sulfanyl derivatives utilized in materials science, particularly in supramolecular chemistry?
Advanced Research Focus
BCP-sulfanyl moieties act as rigid spacers in porphyrinoid frameworks, enabling precise control over molecular geometry. For instance, porphyrin-BCP hybrids exhibit tunable π-π stacking and fluorescence properties, applicable in organic electronics . Sulfur’s lone pairs also facilitate coordination to metal centers (e.g., Ir or Pt), enabling catalytic applications in C–H activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
